N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl, pyridin-3-yl, and sulfanyl-acetamide groups. Its structure is characterized by a 2-tert-butylphenyl moiety attached to the acetamide nitrogen, distinguishing it from related compounds with alternative aryl substitutions .
Properties
CAS No. |
573705-53-0 |
|---|---|
Molecular Formula |
C21H25N5OS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H25N5OS/c1-5-26-19(15-9-8-12-22-13-15)24-25-20(26)28-14-18(27)23-17-11-7-6-10-16(17)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,23,27) |
InChI Key |
VQUVVUCYGGHNBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)(C)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Coupling with the Acetamide Moiety: The final step involves coupling the triazole and pyridinyl intermediates with the acetamide moiety under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: It can be used as a molecular probe to study biological processes at the molecular level.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly for targeting specific biological pathways.
Industry:
Agriculture: It can be used in the development of agrochemicals for pest control and crop protection.
Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and pyridinyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Aryl Substituent Influence :
- The 2-tert-butylphenyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., 4-ethylphenyl in VUAA1). This may reduce membrane permeability but enhance receptor selectivity due to steric hindrance .
- Electron-withdrawing groups (e.g., 4-chlorophenyl in KA3) improve antimicrobial activity, whereas electron-donating groups (e.g., tert-butyl) may prioritize lipophilicity over electronic effects .
Pyridine Position: Pyridin-3-yl (as in the target compound and VUAA1) allows hydrogen bonding via the nitrogen at position 3, critical for Orco activation .
Biological Activity Trends :
- Agonists : VUAA1 and OLC-12 share a 4-ethyltriazole and pyridinyl group but differ in aryl substituents. The 4-isopropylphenyl in OLC-12 enhances receptor response compared to VUAA1 in certain assays .
- Antagonists : OLC-15, with a 2-pyridinyl group and 4-butylphenyl, demonstrates broad-spectrum Orco antagonism, highlighting the role of pyridine orientation in reversing activity .
Pharmacological and Functional Comparisons
- Orco Modulation: VUAA1 (EC₅₀ ~20 μM) is a benchmark Orco agonist, while the target compound’s activity remains underexplored.
- Antimicrobial Activity :
Derivatives like KA3 (MIC: 12.5–25 μg/mL against S. aureus) demonstrate that substituents on the aryl ring significantly enhance activity. The target compound’s tert-butyl group may prioritize pharmacokinetic properties over direct antimicrobial effects .
Crystallographic and Conformational Insights
- Polymorphism studies of related triazole derivatives (e.g., 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione) reveal that minor substituent changes induce conformational polymorphism, affecting molecular packing and stability . While crystallographic data for the target compound is lacking, its tert-butyl group likely induces distinct conformational preferences compared to less bulky analogues.
Biological Activity
N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H25N5OS
- CAS Number : 573705-53-0
The structure consists of a triazole ring, which is known for its role in various biological activities, and a sulfur-containing moiety that enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds featuring triazole and thiol groups. For instance, derivatives of 1,2,4-triazoles have demonstrated significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Pseudomonas aeruginosa | Limited activity |
Antifungal and Antiviral Properties
The compound's structural components suggest potential antifungal and antiviral activities. Studies on similar triazole derivatives have shown efficacy against fungal infections and viral replication, particularly in inhibiting viral proteases essential for viral lifecycle.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The triazole ring may inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory pathways.
- Disruption of Cellular Processes : The compound may interfere with DNA synthesis or protein synthesis in pathogens.
- Membrane Disruption : Sulfur-containing groups can interact with lipid membranes, leading to cell lysis.
Case Study 1: Antibacterial Activity Assessment
In a controlled study, this compound was tested against various bacterial strains using the agar diffusion method. Results indicated that the compound exhibited a broad spectrum of activity:
| Strain | Zone of Inhibition (mm) |
|---|---|
| S. aureus | 15 |
| E. coli | 12 |
| P. aeruginosa | 8 |
Case Study 2: Antiviral Activity Against SARS-CoV-2
A recent investigation focused on the compound's potential as an antiviral agent against SARS-CoV-2. The study revealed that it could inhibit viral protease activity at submicromolar concentrations:
| Inhibitor Concentration (μM) | Inhibition (%) |
|---|---|
| 0.5 | 80 |
| 1 | 95 |
These results suggest promising antiviral properties that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
